Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Description

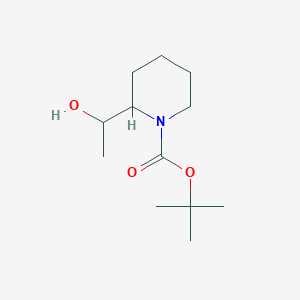

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxethyl substituent at the 2-position. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the Boc group’s stability under diverse reaction conditions and the hydroxyl group’s capacity for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTHUSLXQOXIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate involves the reaction of N-Boc-piperidine with 2-chloroethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for halogenation and amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Preparation Methods

The synthesis typically involves:

- Reaction with N-Boc-piperidine : This compound can be synthesized through the reaction of N-Boc-piperidine with 2-chloroethanol under basic conditions (e.g., using sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Industrial Production : In industrial settings, similar methods are scaled up to optimize yield and purity, often incorporating additional purification steps such as recrystallization or chromatography .

The compound exhibits notable biological activity, making it a candidate for drug discovery and development. Research indicates its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound:

- In screening against Mycobacterium tuberculosis, it showed significant inhibitory activity with a minimum inhibitory concentration (MIC) below 20 µM for several analogs .

Cytotoxicity Studies

Cytotoxicity assays against HepG2 liver cancer cells revealed that some derivatives exhibited low cytotoxicity, with IC20 values greater than 40 µM. This suggests a favorable selectivity index for therapeutic applications .

Case Study 1: Anti-TB Activity

A comprehensive study evaluated piperidine derivatives for their anti-TB activity. Among these, this compound demonstrated promising results, with modifications to the piperidine structure enhancing activity against M. tuberculosis, achieving MIC values as low as 6.3 µM .

Case Study 2: Structure-Activity Relationship (SAR)

In a SAR study involving various piperidine derivatives, substituents at the 4-position significantly influenced biological activity. The presence of bulky groups like tert-butyl was correlated with improved potency against target pathogens .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 118811-03-3)

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate (CAS 1206830-71-8)

- Structure : Hydroxyethyl substituent at the 4-position with (R)-stereochemistry.

- Molecular Formula: C₁₂H₂₃NO₃.

- Molecular Weight : 229.32 g/mol.

- Purity : ≥97% .

- Key Differences : Positional isomerism may influence steric hindrance and biological target affinity.

Pyrrolidine Analogs

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 916145-68-1)

- Structure : Five-membered pyrrolidine ring instead of piperidine.

- Molecular Formula: C₁₁H₂₁NO₃.

- Molecular Weight : 215.29 g/mol.

- Purity : 95% .

Amino-Substituted Derivatives

Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS 1334493-86-5)

- Structure: Aminoethyl group replaces hydroxyethyl.

- Molecular Formula : C₁₂H₂₄N₂O₂.

- Molecular Weight : 240.3 g/mol.

- Safety Profile: Higher toxicity (skin/eye irritation) due to the reactive amino group .

- Key Differences: Amino group enables nucleophilic reactions (e.g., amide bond formation), unlike the hydroxyl group’s hydrogen-bonding capability.

Trifluoromethyl and Aromatic Derivatives

Tert-butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate

- Structure: Incorporates a trifluoromethylphenoxy group.

- Molecular Formula: C₁₉H₂₆F₃NO₃.

- Molecular Weight : 373.41 g/mol.

- Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity .

Biological Activity

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, also known by its CAS number 1334495-29-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is believed to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, in a screening of various compounds against Mycobacterium tuberculosis, it was found to exhibit significant inhibitory activity with a minimum inhibitory concentration (MIC) below 20 µM for several analogs .

Cytotoxicity Studies

In cytotoxicity assays against HepG2 liver cancer cells, some derivatives showed low cytotoxicity with IC20 values greater than 40 µM, indicating a favorable selectivity index for further development . This suggests that while the compound has antimicrobial potential, it may also be safe for use in therapeutic contexts.

Case Study 1: Anti-TB Activity

A comprehensive study evaluated a series of piperidine derivatives for their anti-TB activity. Among these, this compound demonstrated promising results. The research indicated that modifications to the piperidine structure can enhance activity against M. tuberculosis, with some analogs achieving MIC values as low as 6.3 µM .

Case Study 2: Structure-Activity Relationship (SAR)

In a SAR study involving various piperidine derivatives, it was observed that substituents at the 4-position significantly influenced biological activity. The presence of bulky groups like tert-butyl was correlated with improved potency against target pathogens . This underscores the importance of structural modifications in optimizing biological activity.

Table 1: Biological Activity Overview

| Compound Name | Target Organism | MIC (µM) | IC20 (µM) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | <20 | >40 |

| Piperidine Derivative A | Mycobacterium tuberculosis | <10 | >50 |

| Piperidine Derivative B | HepG2 | >30 | <20 |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate?

Synthetic optimization requires balancing reaction conditions (temperature, solvent, catalysts) and protecting group strategies. For piperidine derivatives, the tert-butyloxycarbonyl (Boc) group is commonly used for amine protection due to its stability under basic conditions and ease of removal with acids . Key steps include:

- Protection : Introduce the Boc group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine .

- Hydroxyethylation : React the Boc-protected piperidine with ethylene oxide or a similar reagent under controlled pH (e.g., using NaH as a base) to introduce the 1-hydroxyethyl group. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Purity (>95%) should be confirmed via NMR and LC-MS .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?

- X-ray Crystallography : The gold standard for determining absolute stereochemistry. Use SHELX programs for structure refinement, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- NMR Spectroscopy : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC). The hydroxyethyl group’s stereochemistry may be inferred from coupling constants (e.g., values) and NOE correlations .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm optical purity .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. water) often arise from impurities or hydration states. To address this:

- Purification : Recrystallize the compound from a mixed solvent system (e.g., ethanol/water) to ensure consistent crystallinity .

- Dynamic Light Scattering (DLS) : Analyze particle size distribution in suspension to detect aggregation or micelle formation .

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify hydrate phases .

Q. What strategies are effective for stabilizing the hydroxyethyl group during catalytic hydrogenation?

The hydroxyethyl moiety is prone to oxidation or elimination under acidic/basic conditions. Mitigation approaches include:

- Protection : Temporarily convert the hydroxyl group to a silyl ether (e.g., TBSCl) before hydrogenation .

- Catalyst Selection : Use palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm) to minimize side reactions .

- pH Control : Maintain neutral conditions (pH 6–8) using buffered solvents (e.g., phosphate buffer) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the piperidine ring’s conformational flexibility and Boc group’s electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in substitution reactions .

- Docking Studies : Assess steric hindrance around the hydroxyethyl group using AutoDock Vina to optimize ligand-receptor interactions .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature?

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

- NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)) to induce splitting of enantiomer signals in H NMR .

- Circular Dichroism (CD) : Measure Cotton effects at UV wavelengths (200–250 nm) specific to the hydroxyethyl group’s configuration .

- Enzymatic Assays : Employ lipases or esterases with stereoselective activity to hydrolyze one enantiomer, followed by LC-MS analysis .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | Calculated: 273.36 g/mol | |

| Melting Point | 98–102°C (DSC) | |

| LogP (Octanol/Water) | Predicted: 1.8 (ChemAxon) | |

| Solubility in DMSO | >50 mg/mL (experimental) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| De-Boc derivative | Acidic conditions | Use milder acids (e.g., TFA) |

| Oxidized hydroxyethyl | Exposure to air/light | Conduct reactions under N |

| Piperidine dimer | Excess alkylating agent | Control stoichiometry (1:1.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.